![molecular formula C18H11BrCl3NO2 B12542083 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline CAS No. 835602-02-3](/img/structure/B12542083.png)
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is a complex organic compound characterized by the presence of multiple halogen atoms and phenoxy groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction where a phenoxy group is introduced to a halogenated aniline derivative. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as halogenation, etherification, and amination under controlled temperature and pressure conditions to optimize the reaction efficiency and minimize by-products .
化学反応の分析
Types of Reactions
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Sodium hydroxide (NaOH), sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
5-Chloro-2-(2,4-dichlorophenoxy)aniline: Shares similar structural features but lacks the bromine atom.
4-Bromo-2-chloroaniline: Contains similar halogenation but differs in the positioning of the phenoxy groups.
Uniqueness
4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline is unique due to its specific arrangement of halogen atoms and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
特性
CAS番号 |
835602-02-3 |
|---|---|
分子式 |
C18H11BrCl3NO2 |
分子量 |
459.5 g/mol |
IUPAC名 |
4-[4-bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C18H11BrCl3NO2/c19-13-8-17(25-16-6-1-10(20)7-15(16)22)18(9-14(13)21)24-12-4-2-11(23)3-5-12/h1-9H,23H2 |
InChIキー |
RRTYPNJMVMOZLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2OC3=C(C=C(C=C3)Cl)Cl)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)
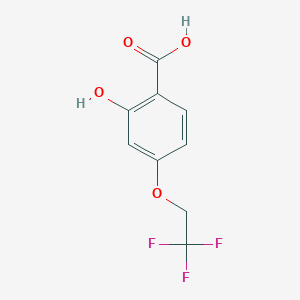
![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
![Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-](/img/structure/B12542013.png)

![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)
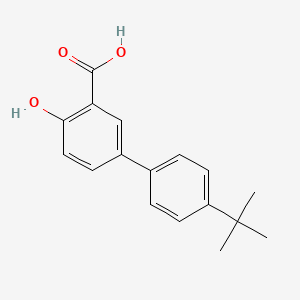
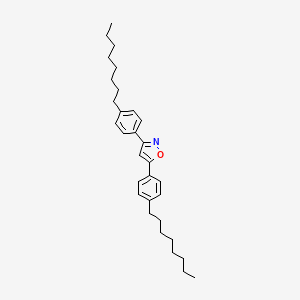
![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)
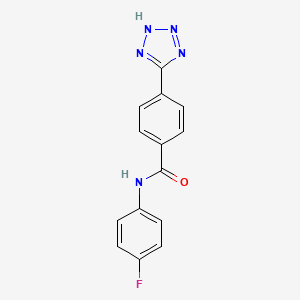
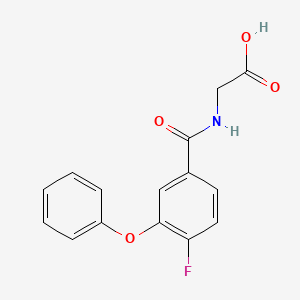
![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)

